molecular formula C15H19BrN2O3S B2385091 1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]prop-2-en-1-one CAS No. 2128701-76-6

1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2385091
CAS No.: 2128701-76-6
M. Wt: 387.29
InChI Key: SKAWCJUOEJHZJU-UHFFFAOYSA-N
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Description

1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]prop-2-en-1-one is a complex organic compound that features a piperazine ring substituted with a 4-bromophenylsulfonylethyl group and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]prop-2-en-1-one typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the 4-bromophenylsulfonylethyl group: This step involves the reaction of the piperazine derivative with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the prop-2-en-1-one moiety: This can be done through a condensation reaction with an appropriate aldehyde or ketone under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(Biphenyl-4-yl)-1-(4-bromophenyl)-prop-2-en-1-one: Similar structure with a biphenyl group.

    (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: Contains a thiophene ring and a p-tolyl group.

    (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one: Features both bromophenyl and fluorophenyl groups.

Uniqueness

1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]prop-2-en-1-one is unique due to the presence of the piperazine ring and the specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[4-[2-(4-bromophenyl)sulfonylethyl]piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O3S/c1-2-15(19)18-9-7-17(8-10-18)11-12-22(20,21)14-5-3-13(16)4-6-14/h2-6H,1,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAWCJUOEJHZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)CCS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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